molecular formula C17H13FN2O2 B5666705 4-(2-fluorobenzoyl)-5-methyl-2-phenyl-1H-pyrazol-3-one

4-(2-fluorobenzoyl)-5-methyl-2-phenyl-1H-pyrazol-3-one

Cat. No.: B5666705
M. Wt: 296.29 g/mol
InChI Key: IEENSGFTGYNUFN-UHFFFAOYSA-N
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Description

4-(2-Fluorobenzoyl)-5-methyl-2-phenyl-1H-pyrazol-3-one is a heterocyclic compound that belongs to the pyrazolone family This compound is characterized by the presence of a fluorobenzoyl group, a methyl group, and a phenyl group attached to a pyrazolone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-fluorobenzoyl)-5-methyl-2-phenyl-1H-pyrazol-3-one typically involves the acylation of 5-methyl-2-phenyl-1H-pyrazol-3-one with 2-fluorobenzoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors to ensure better control over reaction parameters and higher yields. The use of catalysts such as aluminum trichloride can also enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluorobenzoyl)-5-methyl-2-phenyl-1H-pyrazol-3-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorobenzoyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazolones with various functional groups.

Mechanism of Action

The mechanism of action of 4-(2-fluorobenzoyl)-5-methyl-2-phenyl-1H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .

Comparison with Similar Compounds

Similar Compounds

    4-(2-Fluorobenzoyl)-5-methyl-2-phenyl-1H-pyrazol-4-one: Similar structure but with a different position of the fluorobenzoyl group.

    4-(2-Chlorobenzoyl)-5-methyl-2-phenyl-1H-pyrazol-3-one: Similar structure with a chlorine atom instead of fluorine.

    4-(2-Bromobenzoyl)-5-methyl-2-phenyl-1H-pyrazol-3-one: Similar structure with a bromine atom instead of fluorine.

Uniqueness

4-(2-Fluorobenzoyl)-5-methyl-2-phenyl-1H-pyrazol-3-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets .

Properties

IUPAC Name

4-(2-fluorobenzoyl)-5-methyl-2-phenyl-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O2/c1-11-15(16(21)13-9-5-6-10-14(13)18)17(22)20(19-11)12-7-3-2-4-8-12/h2-10,19H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEENSGFTGYNUFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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